molecular formula C16H17N3O3 B2964745 (3-Methoxyphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034580-24-8

(3-Methoxyphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2964745
CAS RN: 2034580-24-8
M. Wt: 299.33
InChI Key: USKRVIZZLPSTCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, was reported in a study . The process involved a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N, N′ N ′ , N′ N ′ -tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine dissolved in N,N-dimethylformamide. The mixture was stirred for 4 hours at 40°C until the reaction was completed, as indicated by TLC. The mixture was then diluted with brine and extracted with ethyl acetate. The organic phase was washed with brine, dried with anhydrous sodium sulphate, and then concentrated under pressure. The title compound was separated by silica-gel column chromatography with an ethyl acetate–petroleum ether gradient solvent system .


Molecular Structure Analysis

The molecular structure of a similar compound, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, was analyzed in a study . The compound was found to have a monoclinic crystal structure with space group P21/c. The unit cell parameters were a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, and β = 94.8870(10)° .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, were reported in a study . The compound had a melting point of 217–219 ℃. The ATR-FTIR spectrum showed peaks at 3045 cm−1 (=C–H, Stretch), 2940 cm−1 (O–CH3, Stretch), 1637 cm−1 (C=O, Stretch), 1545 cm−1 (C=C, Stretch), 1436 cm−1 (C–H, Band), 1222 cm−1 (C–N, Stretch), and 1195 cm−1 (C–O, Stretch). The 1H NMR and 13C NMR spectra were also reported .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of potential PET agents for imaging LRRK2 enzyme in Parkinson's disease, demonstrating the relevance of its derivatives in neurodegenerative disease research. The synthesis involves multiple steps, starting from trichloropyrimide and methoxy-nitrobenzoic acid, leading to high radiochemical yield and purity of the final tracer (Min Wang et al., 2017).

  • Another study focused on the crystal and molecular structure analysis of a related compound, highlighting the synthesis and X-ray diffraction (XRD) study to confirm its structure. The compound exhibits intermolecular hydrogen bonding, contributing to its structural stability (B. Lakshminarayana et al., 2009).

  • Novel fused chromone–pyrimidine hybrids were synthesized, showcasing the versatility of pyrimidin-4-yloxy derivatives in creating functionalized molecules for potential therapeutic applications. The key synthetic step involves ANRORC reaction, demonstrating the compound's utility in creating complex molecular architectures (M. Sambaiah et al., 2017).

Applications in Material Science and Drug Discovery

  • Research on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized via a one-pot condensation involving phenyl(pyridin-2-yl)methanone, has been conducted. These compounds, characterized by spectroscopic and crystallographic techniques, exhibit optical properties with significant Stokes' shifts, suggesting their potential as low-cost emitters in material science (G. Volpi et al., 2017).

  • The antimicrobial activity of certain pyridin-4-yl)methanone derivatives has been evaluated, with some compounds showing promising activity against various bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Satyender Kumar et al., 2012).

properties

IUPAC Name

(3-methoxyphenyl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-21-13-4-2-3-12(9-13)16(20)19-8-6-14(10-19)22-15-5-7-17-11-18-15/h2-5,7,9,11,14H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKRVIZZLPSTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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